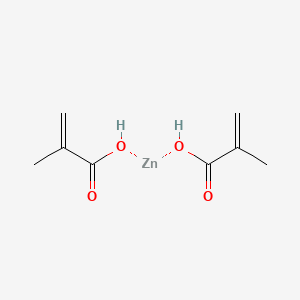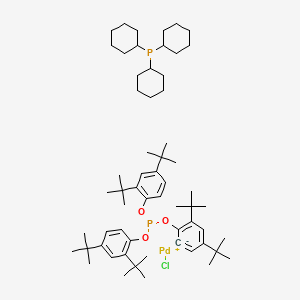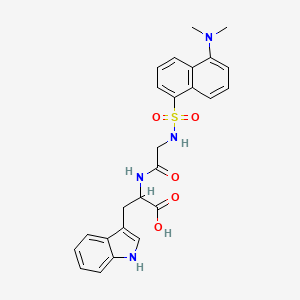
acetic acid;azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and sour taste, commonly recognized as the main component of vinegar. Azane, on the other hand, refers to a class of compounds consisting of nitrogen and hydrogen atoms, with ammonia (NH₃) being the simplest form. The combination of acetic acid and azane forms a unique compound with significant applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods:
Methanol Carbonylation: This is the most common industrial method, where methanol reacts with carbon monoxide in the presence of a catalyst such as rhodium or iridium to produce acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized using oxygen or air in the presence of a metal catalyst like manganese or cobalt acetate.
Fermentation: This biological method involves the fermentation of ethanol by acetic acid bacteria, commonly used in vinegar production.
Industrial Production Methods
The industrial production of acetic acid primarily involves the methanol carbonylation process due to its efficiency and high yield. This process operates under high pressure and temperature conditions, typically around 30-60 atm and 150-200°C, respectively .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with alcohols.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (CH₃CH₂OH).
Esterification: Esters such as ethyl acetate (CH₃COOCH₂CH₃).
Wissenschaftliche Forschungsanwendungen
Acetic acid and azane have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. Azane compounds, particularly ammonia, are used in the synthesis of various nitrogen-containing compounds.
Biology: Acetic acid is used in DNA extraction and as a preservative. Ammonia is involved in nitrogen metabolism in living organisms.
Medicine: Acetic acid is used in the production of pharmaceuticals, including antibiotics and antiseptics. Ammonia is used in the synthesis of amino acids and other biologically active compounds.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. .
Wirkmechanismus
Acetic acid exerts its effects primarily through its acidic nature, which allows it to act as a preservative by lowering the pH and inhibiting microbial growth. In biological systems, acetic acid can penetrate cell membranes and disrupt metabolic processes. Ammonia, as a weak base, can neutralize acids and participate in various biochemical reactions, including the synthesis of amino acids and nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic Acid: Similar to acetic acid but with one less carbon atom. It is more acidic and has different industrial applications.
Propionic Acid: Has one more carbon atom than acetic acid and is used as a preservative and in the production of polymers.
Ammonia: The simplest azane, used extensively in fertilizers and industrial processes.
Uniqueness
Acetic acid is unique due to its versatility and wide range of applications, from household vinegar to industrial solvents and reagents. Azane compounds, particularly ammonia, are unique in their role in nitrogen metabolism and industrial applications .
Eigenschaften
CAS-Nummer |
285977-79-9 |
|---|---|
Molekularformel |
C2H7NO2 |
Molekulargewicht |
80.061 g/mol |
IUPAC-Name |
acetic acid;azane |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1+1,2+1;1+1 |
InChI-Schlüssel |
USFZMSVCRYTOJT-BQCHDQQLSA-N |
Isomerische SMILES |
[13CH3][13C](=O)O.[15NH3] |
Kanonische SMILES |
CC(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


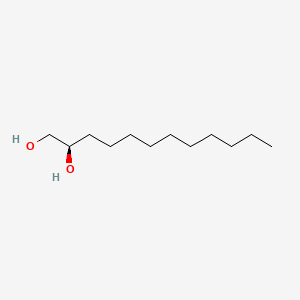
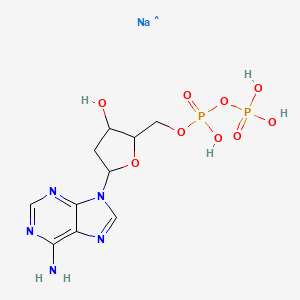
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)



